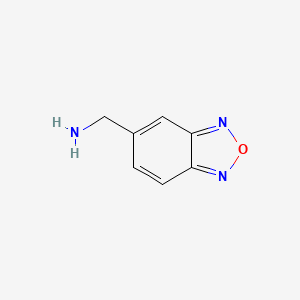

2,1,3-Benzoxadiazol-5-metanamina

Descripción general

Descripción

2,1,3-Benzoxadiazole-5-methanamine is a significant compound known for its unique chemical and biological properties. It has garnered attention in various fields due to its versatile applications, particularly in organic optoelectronics and as a fluorogenic reagent for biochemical analysis.

Aplicaciones Científicas De Investigación

2,1,3-Benzoxadiazole-5-methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of conjugated organic compounds, which are essential in the development of organic semiconductors.

Biology: The compound serves as a fluorogenic reagent for the analysis of amino acids and protein labeling, aiding in the study of enzyme structures and functions.

Medicine: Research is ongoing into its potential use in drug development, particularly for its fluorescent properties that can be utilized in diagnostic imaging.

Industry: It is employed in the production of organic light-emitting diodes (OLEDs), field-effect transistors, and photovoltaic cells due to its excellent optoelectronic properties.

Mecanismo De Acción

Target of Action:

- Primary Targets : 2,1,3-Benzoxadiazole-5-methanamine interacts with a specific class of enzymes known as glutathione S-transferases (GSTs) . These enzymes play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds.

Mode of Action:

- Interaction with GSTs : When 2,1,3-Benzoxadiazole-5-methanamine enters cells, it selectively inhibits specific GST isoforms, such as GSTP1-1, by binding to their active sites . This inhibition disrupts the normal function of GSTs.

- Formation of Complex : The compound forms a complex with GSH at the C-4 position of its benzoxadiazole ring. This complex is tightly stabilized within the active site of GSTP1-1 and GSTM2-2 .

- Suicide Inhibition : Interestingly, 2,1,3-Benzoxadiazole-5-methanamine behaves as a suicide inhibitor for GSTs. It binds irreversibly to the active site, preventing GSTs from performing their detoxification functions .

Result of Action:

- Molecular and Cellular Effects :

- Apoptosis : Submicromolar amounts of 2,1,3-Benzoxadiazole-5-methanamine trigger apoptosis in various human tumor cell lines by dissociating the JNK-GSTP1-1 complex .

- Enhanced Drug Sensitivity : Its inhibition of GSTP1-1 enhances the effect of alkylating drugs in cancer cells that overexpress this isoenzyme .

Action Environment:

- Environmental Factors :

- pH : The compound’s activity may vary based on the cellular pH. In an acidic environment (pH < 6), it hydrolyzes to formaldehyde, which is bactericidal .

Análisis Bioquímico

Biochemical Properties

2,1,3-Benzoxadiazole-5-methanamine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that 2,1,3-Benzoxadiazole-5-methanamine may influence the metabolic pathways of other compounds by either inhibiting or enhancing enzyme activity. Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, potentially modulating their activity and affecting downstream biological processes .

Cellular Effects

The effects of 2,1,3-Benzoxadiazole-5-methanamine on various cell types and cellular processes are profound. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, 2,1,3-Benzoxadiazole-5-methanamine has been shown to inhibit the activity of detoxification enzymes, thereby enhancing the efficacy of anticancer drugs . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Molecular Mechanism

At the molecular level, 2,1,3-Benzoxadiazole-5-methanamine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins . This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. For example, 2,1,3-Benzoxadiazole-5-methanamine has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,1,3-Benzoxadiazole-5-methanamine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 2,1,3-Benzoxadiazole-5-methanamine exhibits good stability under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of 2,1,3-Benzoxadiazole-5-methanamine vary with different dosages in animal models. At low doses, this compound has been shown to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, 2,1,3-Benzoxadiazole-5-methanamine can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of optimizing dosage levels to achieve the desired biochemical outcomes while minimizing adverse effects .

Metabolic Pathways

2,1,3-Benzoxadiazole-5-methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The primary metabolic pathways include oxidation, reduction, and conjugation reactions mediated by cytochrome P450 enzymes and other drug-metabolizing enzymes . These metabolic reactions can lead to the formation of active or inactive metabolites, influencing the overall biochemical activity of 2,1,3-Benzoxadiazole-5-methanamine . Additionally, this compound can affect metabolic flux and metabolite levels, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of 2,1,3-Benzoxadiazole-5-methanamine within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . The distribution of 2,1,3-Benzoxadiazole-5-methanamine within tissues is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components . These factors collectively determine the localization and accumulation of this compound in different tissues and organs .

Subcellular Localization

The subcellular localization of 2,1,3-Benzoxadiazole-5-methanamine is a critical determinant of its activity and function. This compound has been shown to localize to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its biochemical effects . The targeting of 2,1,3-Benzoxadiazole-5-methanamine to these compartments is facilitated by targeting signals and post-translational modifications that direct its localization . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole-5-methanamine typically involves the reduction of the N-oxide group using triphenylphosphine in xylene, yielding the heterocycle 2,1,3-benzoxadiazole. This is followed by selective bromination at positions 4 and 7 to obtain 4,7-dibromo-2,1,3-benzoxadiazole .

Industrial Production Methods: Industrial production methods for 2,1,3-Benzoxadiazole-5-methanamine are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2,1,3-Benzoxadiazole-5-methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the benzoxadiazole core.

Substitution: Halogenation and other substitution reactions are common, particularly at the 4 and 7 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation often employs reagents like bromine or chlorine in the presence of catalysts.

Major Products: The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can be further utilized in the synthesis of more complex molecules for specific applications .

Comparación Con Compuestos Similares

2,1,3-Benzothiadiazole: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom.

2,1,3-Benzoselenadiazole: This variant includes a selenium atom and is used in dye-sensitized solar cells.

Uniqueness: 2,1,3-Benzoxadiazole-5-methanamine is unique due to its strong electron affinity and good coplanarity, making it an excellent electron acceptor in organic semiconductor synthesis. Its versatility in various applications, from biochemical analysis to industrial optoelectronics, sets it apart from its analogs .

Actividad Biológica

2,1,3-Benzoxadiazole-5-methanamine is a compound that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This benzoxadiazole derivative has been studied for its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHNO

- Molecular Weight : 202.21 g/mol

- Structure : The compound features a benzoxadiazole core with an amine functional group, which is critical for its biological interactions.

1. Antimicrobial Properties

Research indicates that 2,1,3-benzoxadiazole-5-methanamine exhibits significant antimicrobial activity. In particular, it has shown effectiveness against various bacterial strains:

| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | Gram-positive bacteria | 32 µg/mL |

| Escherichia coli | Gram-negative bacteria | 64 µg/mL |

| Candida albicans | Fungal pathogen | 128 µg/mL |

The compound's selective action against Gram-positive bacteria suggests a mechanism that may involve disruption of bacterial cell wall synthesis or function .

2. Anticancer Activity

Various studies have explored the cytotoxic effects of benzoxadiazole derivatives on cancer cells. The following table summarizes findings related to the compound's activity against different cancer cell lines:

| Cancer Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Significant cytotoxicity |

| A549 (Lung) | 20.5 | Moderate cytotoxicity |

| HepG2 (Liver) | 18.0 | Significant cytotoxicity |

The structure-activity relationship indicates that modifications to the benzoxadiazole ring can enhance or diminish its anticancer properties, suggesting avenues for further drug development .

3. Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, 2,1,3-benzoxadiazole-5-methanamine has been investigated for its anti-inflammatory potential. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating a possible mechanism through which it could be used to treat inflammatory diseases.

The biological activity of 2,1,3-benzoxadiazole-5-methanamine is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways associated with inflammation and cell growth.

- DNA Interaction : Some studies suggest that benzoxadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of benzoxadiazole derivatives demonstrated that the introduction of an amine group significantly enhanced the antimicrobial activity against Bacillus subtilis while maintaining low toxicity towards human cells .

- Cytotoxicity Assessment : In a comparative analysis of various benzoxadiazole derivatives, it was found that modifications at the nitrogen atom in the side chain increased the cytotoxic effects on MCF-7 breast cancer cells by up to 50% compared to unmodified compounds .

Propiedades

IUPAC Name |

2,1,3-benzoxadiazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBQXDAJQLKGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297474 | |

| Record name | 2,1,3-Benzoxadiazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321330-19-2 | |

| Record name | 2,1,3-Benzoxadiazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321330-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzoxadiazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.